N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperidine moiety, and a pyrimidine ring substituted with ethyl, fluoro, and methyl groups
Preparation Methods
The synthesis of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine ring. The final steps involve the substitution of the pyrimidine ring with ethyl, fluoro, and methyl groups.
Cyclopenta[d]pyrimidine Core Synthesis: The synthesis starts with the formation of the cyclopenta[d]pyrimidine core through a series of cyclization reactions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopenta[d]pyrimidine core.
Substitution on Pyrimidine Ring: The final step involves the substitution of the pyrimidine ring with ethyl, fluoro, and methyl groups.
Chemical Reactions Analysis
N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival.
Biological Research: The compound’s ability to modulate signaling pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves the inhibition of protein kinase B (PKB or Akt). The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/PKB signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine can be compared with other PKB inhibitors, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their substitution patterns and pharmacokinetic properties.
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinamine dihydrochloride: This compound shares a similar core structure but lacks the ethyl, fluoro, and methyl substitutions on the pyrimidine ring.
The unique substitutions on this compound contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C20H27FN6 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C20H27FN6/c1-3-16-18(21)20(25-12-22-16)26(2)11-14-7-9-27(10-8-14)19-15-5-4-6-17(15)23-13-24-19/h12-14H,3-11H2,1-2H3 |
InChI Key |
BGLCTZRZOGEUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3CCC4)F |
Origin of Product |
United States |
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